molecular formula C14H16O B13756406 Benzyl-3-cyclohexen-1-ylidenemethyl ether CAS No. 22428-48-4

Benzyl-3-cyclohexen-1-ylidenemethyl ether

Cat. No.: B13756406
CAS No.: 22428-48-4
M. Wt: 200.28 g/mol
InChI Key: JEVXQVKXMWAWQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-3-cyclohexen-1-ylidenemethyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide. In this case, benzyl alcohol can be reacted with 3-cyclohexen-1-ylidenemethyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-3-cyclohexen-1-ylidenemethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-3-cyclohexen-1-ylidenemethyl ether has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl-3-cyclohexen-1-ylidenemethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl-3-cyclohexen-1-ylidenemethyl ether can be compared with other similar compounds, such as:

    Benzyl ethers: Compounds with a benzyl group attached to an oxygen atom, such as benzyl methyl ether and benzyl ethyl ether.

    Cyclohexenyl ethers: Compounds with a cyclohexene ring attached to an oxygen atom, such as cyclohexenyl methyl ether and cyclohexenyl ethyl ether.

Uniqueness

The uniqueness of this compound lies in its combination of a benzyl group and a cyclohexene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in simpler benzyl or cyclohexenyl ethers .

Properties

CAS No.

22428-48-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

cyclohex-3-en-1-ylidenemethoxymethylbenzene

InChI

InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2

InChI Key

JEVXQVKXMWAWQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COCC2=CC=CC=C2)CC=C1

Origin of Product

United States

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